2,4-Dibromo-7-methyl-1,3-benzothiazole
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Overview
Description
2,4-Dibromo-7-methyl-1,3-benzothiazole is an organic compound with the molecular formula C8H5Br2NS. It is a derivative of benzothiazole, characterized by the presence of two bromine atoms at the 2 and 4 positions and a methyl group at the 7 position.
Mechanism of Action
Target of Action
The primary targets of 2,4-Dibromo-7-methyl-1,3-benzothiazole are Mycobacterium tuberculosis . Benzothiazole derivatives have shown potent inhibitory activity against this bacterium .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of the bacterial cell wall . The downstream effects include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Like other benzothiazole derivatives, it’s expected to have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth and proliferation . This leads to the effective treatment of tuberculosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific strain of Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-7-methyl-1,3-benzothiazole typically involves the bromination of 7-methyl-1,3-benzothiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-7-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding debrominated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, and debrominated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dibromo-7-methyl-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Used in the synthesis of light-emitting diodes and conducting polymers.
2,4-Dibromothiazole: Employed as a building block in the synthesis of various organic compounds.
Uniqueness
2,4-Dibromo-7-methyl-1,3-benzothiazole is unique due to the presence of both bromine atoms and a methyl group, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
2,4-dibromo-7-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NS/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUZTWXIWFBQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)N=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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